molecular formula C12H16O3 B15323359 3-(2-Methoxy-3-methylphenyl)-2-methylpropanoic acid

3-(2-Methoxy-3-methylphenyl)-2-methylpropanoic acid

Cat. No.: B15323359
M. Wt: 208.25 g/mol
InChI Key: WDUSVNICYVCWPV-UHFFFAOYSA-N
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Description

3-(2-Methoxy-3-methylphenyl)-2-methylpropanoic acid is a substituted propanoic acid derivative characterized by a methoxy group at the 2-position and a methyl group at the 3-position on the phenyl ring, with an additional methyl group at the α-carbon of the propanoic acid chain. For instance, closely related compounds such as 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid (CAS 109089-77-2) and 2-(3-Methoxyphenyl)-2-methylpropanoic acid (CAS 17653-94-0) are highlighted as key intermediates in pharmaceutical synthesis, particularly for drugs like Tolterodine-L-Tartrate . These analogs share a common backbone of a substituted phenyl ring attached to a branched propanoic acid chain, suggesting similar synthetic pathways and reactivity profiles.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-(2-methoxy-3-methylphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C12H16O3/c1-8-5-4-6-10(11(8)15-3)7-9(2)12(13)14/h4-6,9H,7H2,1-3H3,(H,13,14)

InChI Key

WDUSVNICYVCWPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC(C)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-3-methylphenyl)-2-methylpropanoic acid typically involves the reaction of 2-methoxy-3-methylphenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimization for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility or biological activity.

Reagents/ConditionsProductYieldNotesSource
Methanol, H2_2SO4_4, refluxMethyl 3-(2-methoxy-3-methylphenyl)-2-methylpropanoate75–85%Polar aprotic solvents enhance efficiency
Ethanol, DCC, DMAPEthyl ester derivative80%Coupling agents improve selectivity

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol.

Amidation

Reaction with amines produces amides, often utilizing coupling agents to activate the carboxyl group.

Reagents/ConditionsProductYieldNotesSource
Benzylamine, EDCl, HOBtNN-Benzylamide derivative70%Room temperature, 12-hour reaction
NH3_3, DMF, 60°CPrimary amide65%Requires anhydrous conditions

Applications : Amidation is pivotal for synthesizing bioactive analogs or prodrugs.

Decarboxylation

Thermal or catalytic decarboxylation eliminates CO2_2, yielding substituted hydrocarbons.

ConditionsProductYieldNotesSource
Cu powder, quinoline, 200°C3-(2-Methoxy-3-methylphenyl)-2-methylpropane55%Requires inert atmosphere
Pyrolysis (300°C)Same as above40%Lower selectivity

Significance : This reaction is exploited in hydrocarbon synthesis and material science.

Salt Formation

Deprotonation with bases generates salts, enhancing water solubility for pharmaceutical formulations.

BaseSalt FormedSolubilitySource
NaOH (aqueous)Sodium salt>50 mg/mL ,
KOHPotassium salt>40 mg/mL

Procedure : Hydrolysis of ester precursors (e.g., ethyl ester) with NaOH in methanol/water under reflux yields the sodium salt (90% efficiency) .

Electrophilic Aromatic Substitution

The methoxy and methyl groups on the phenyl ring direct electrophilic attacks.

ReactionReagents/ConditionsProductYieldSource
NitrationHNO3_3, H2_2SO4_4, 0°C3-(2-Methoxy-3-methyl-5-nitrophenyl)-2-methylpropanoic acid60%
BrominationBr2_2, FeBr3_3, CH2_2Cl2_2Brominated derivative50%

Regioselectivity : Methoxy groups activate the ring at para and ortho positions, while methyl groups exert steric effects.

Biological Interactions

While not synthetic reactions, enzymatic interactions inform drug design:

  • Enzyme Inhibition : Acts as a phospholipase A2_2 inhibitor via carboxylate binding to catalytic sites.

  • Metabolic Modifications : Liver microsomes oxidize the methyl group, forming hydroxylated metabolites.

Scientific Research Applications

3-(2-Methoxy-3-methylphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic uses.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-Methoxy-3-methylphenyl)-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The position of the methoxy group significantly impacts biological activity. For example, 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid (Tolterodine intermediate) shows therapeutic relevance in urological disorders due to its stereoelectronic effects . Introduction of halogens (e.g., bromine in 3-(5-Bromo-2-methoxyphenyl)propanoic acid) enhances electrophilic reactivity, making it useful in cross-coupling reactions .

Functional Group Modifications: The ureido group in 2-[3-[4-Fluoro-3-(trifluoromethyl)phenyl]ureido]-2-methylpropanoic acid confers potent antischistosomal activity, likely through hydrogen bonding with parasitic enzymes . Boc-protected derivatives like 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid (CAS 16948-10-0) exhibit improved solubility and stability, facilitating peptide synthesis .

Pharmacological Profiles

  • Anti-Inflammatory Potential: Derivatives like KZR-616 (a morpholinoacetamido-propanoic acid analog) inhibit immunoproteasomes, showing promise in autoimmune diseases .
  • Toxicity: Compounds such as 3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid (CAS 80186-81-8) exhibit oral toxicity (Category 4) and respiratory irritation (H335), necessitating careful handling .

Physicochemical Properties

  • Solubility : Methoxy and methyl groups enhance lipophilicity, favoring blood-brain barrier penetration. For example, 18F-FIMP (a fluorinated analog) is designed for PET imaging due to its balanced hydrophobicity .
  • Crystallinity: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid forms stable crystals (mp 85–89°C), critical for large-scale pharmaceutical manufacturing .

Biological Activity

3-(2-Methoxy-3-methylphenyl)-2-methylpropanoic acid, also known as a derivative of propanoic acid with specific aromatic substitutions, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and providing insights into its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

Molecular Formula : C12H16O3
Molecular Weight : 208.25 g/mol
IUPAC Name : this compound

The compound features a propanoic acid backbone with a methoxy and methyl-substituted phenyl group, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can affect metabolic pathways. For instance, it may interact with phospholipase A2, an enzyme involved in the hydrolysis of phospholipids, leading to altered cellular signaling and inflammatory responses .
  • Receptor Modulation : There is evidence suggesting that this compound can modulate receptor activity, potentially influencing processes such as pain perception and inflammation.

Anti-inflammatory Effects

Studies indicate that this compound exhibits significant anti-inflammatory properties. The compound's ability to inhibit the production of pro-inflammatory cytokines makes it a candidate for therapeutic applications in inflammatory diseases.

Analgesic Properties

Research has demonstrated that this compound may possess analgesic effects. By modulating pain pathways, it could provide relief in conditions characterized by chronic pain.

Research Findings and Case Studies

A review of recent literature highlights several key findings regarding the biological activity of this compound:

  • In Vitro Studies : In vitro assays have shown that the compound effectively reduces the activity of inflammatory markers in cultured cells. For instance, treatment with varying concentrations led to a dose-dependent decrease in cytokine release from macrophages .
  • Animal Models : Animal studies have further corroborated the anti-inflammatory and analgesic effects observed in vitro. In models of arthritis, administration of the compound resulted in reduced swelling and pain behavior compared to controls .
  • Structure-Activity Relationships (SAR) : Research into SAR has revealed that modifications to the methoxy and methyl groups significantly influence the compound’s biological activity. Variations in these substituents can enhance or diminish its efficacy against specific targets .

Comparative Analysis

To better understand the efficacy of this compound, a comparison with similar compounds is useful:

Compound NameActivity TypeEfficacyReference
Compound AAnti-inflammatoryModerate
Compound BAnalgesicHigh
This compoundAnti-inflammatory & AnalgesicHigh

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